molecular formula C8H6NNaO2S B12987007 Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate

Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate

Cat. No.: B12987007
M. Wt: 203.20 g/mol
InChI Key: FYNZAANVCYCHTK-UHFFFAOYSA-M
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Description

Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate typically involves a multi-step process. One common method involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis methods to industrial levels. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazine ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate is unique due to the presence of the sulfur atom in the thiazine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;3-oxo-4H-1,4-benzothiazin-6-olate

InChI

InChI=1S/C8H7NO2S.Na/c10-5-1-2-7-6(3-5)9-8(11)4-12-7;/h1-3,10H,4H2,(H,9,11);/q;+1/p-1

InChI Key

FYNZAANVCYCHTK-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)[O-].[Na+]

Origin of Product

United States

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